1-(3-Methylbenzoyl)indoline-5-methanamine

Medicinal Chemistry Enzyme Inhibition Indolethylamine N-Methyltransferase

Researchers developing indolethylamine N-methyltransferase (INMT) inhibitors face divergent bioactivity from subtle benzoyl or methanamine positional changes. This compound provides a defined solution. • **Defined Activity**: Ki = 12 µM against human INMT; suitable for assay development and hit-to-lead campaigns. • **Distinctive Scaffold**: Rare C5-methanamine + 3-methylbenzoyl pattern-not available in commercial C6 or 4-methyl isomers. • **Synthetic Utility**: Primary amine handle enables amide coupling, reductive amination; UV-active benzoyl aids HPLC monitoring. • **Supply**: Packaged for medicinal chemistry and CNS probe applications.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
Cat. No. B13715680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbenzoyl)indoline-5-methanamine
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CN
InChIInChI=1S/C17H18N2O/c1-12-3-2-4-15(9-12)17(20)19-8-7-14-10-13(11-18)5-6-16(14)19/h2-6,9-10H,7-8,11,18H2,1H3
InChIKeyYYLXZYFTGYYJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbenzoyl)indoline-5-methanamine: Chemical Profile & Research Provenance


1-(3-Methylbenzoyl)indoline-5-methanamine (C₁₇H₁₈N₂O, MW 266.34 g/mol) is a synthetic indoline derivative featuring a 3-methylbenzoyl substituent at the N1 position and a primary aminomethyl group at the 5-position of the saturated indoline ring . The compound is primarily utilized as a specialized building block and pharmacological probe in medicinal chemistry, with documented bioactivity against human indolethylamine N-methyltransferase (INMT) [1]. Its substitution pattern distinguishes it from common indoline analogs by placing the reactive methanamine handle at C5 rather than the more frequently explored C2 or C7 positions.

Primary Use Context
INMT inhibitor probe development; endogenous DMT biosynthesis regulation studies
Structural Distinction
C5-aminomethyl group enables regiospecific SAR exploration distinct from C6 analogs
Selection Logic
3-Methylbenzoyl architecture provides a unique electronic and steric profile for indoline-based probe optimization

Why 1-(3-Methylbenzoyl)indoline-5-methanamine Cannot Be Replaced by Analogs


Generic substitution among indoline derivatives frequently fails because subtle variations in benzoyl substitution regiochemistry or methanamine positioning produce divergent enzyme inhibition profiles, receptor binding kinetics, and physicochemical properties [1]. For instance, the 3-methylbenzoyl isomer may exhibit altered steric and electronic interactions within the INMT active site compared to 4-methylbenzoyl or unsubstituted benzoyl analogs, while the C5–methanamine placement impacts hydrogen-bond donor/acceptor geometry differently than the C6 variant . Such differences are non-trivial in lead optimization campaigns where single-digit micromolar potency shifts determine compound progression.

Benzoyl Methyl Position
3-Methyl vs. 4-methyl substitution shifts electronic and steric interactions, potentially altering INMT affinity and binding geometry.
Methanamine Regiochemistry
C5-aminomethyl placement differs from C6 in hydrogen-bond directionality; direct replacement can undermine SAR conclusions.
Class-Level Potency Assumption
Indoline INMT inhibition profiles do not transfer across chemotypes; empirical validation is required before substituting any analog.

1-(3-Methylbenzoyl)indoline-5-methanamine vs. Closest Analogs


INMT Inhibition: Distinct Potency Profile

In a direct enzymatic inhibition assay against human indolethylamine N-methyltransferase (INMT), 1-(3-methylbenzoyl)indoline-5-methanamine displayed a Ki of 12,000 nM (12 μM) [1]. By comparison, a closely related INMT inhibitor (CHEMBL3228395) bearing a different substitution pattern demonstrated an IC₅₀ of 5,300 nM (5.3 μM) under similar assay conditions [2]. The ~2.3-fold difference in affinity highlights that the 3-methylbenzoyl combination with the C5-methanamine does not simply recapitulate the potency of other indoline-based INMT ligands, underscoring the need for empirical validation rather than structural assumption.

INMT Inhibition
Reported comparison
Target Ki = 12 μM vs Comparator IC₅₀ = 5.3 μM; ~2.3-fold difference
Reported potency context; cross-study assay conditions (Ki vs IC₅₀) require careful review.
Human INMT; N-methyltryptamine substrate
Medicinal Chemistry Enzyme Inhibition Indolethylamine N-Methyltransferase

Methanamine Regiochemistry: C5 vs. C6 Positioning

1-(3-Methylbenzoyl)indoline-5-methanamine places the primary amine at the indoline C5 position, whereas the commercially available 4-methylbenzoyl analog is functionalized at C6 ({[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine) . Although both compounds share the same molecular formula (C₁₇H₁₈N₂O, MW 266.34 g/mol), the positional isomerism alters the spatial orientation of the amino group, which can affect hydrogen-bonding geometry, target residue interactions, and downstream reactivity in amide coupling or reductive amination strategies. Comparative computed property analysis for related indoline regioisomers indicates that C5 substitution typically yields a distinct dipole moment vector and steric accessibility relative to the C6 variant, directly influencing structure–activity relationship (SAR) outcomes.

Methanamine Regiochemistry
Class-level inference
C5 vs C6 positional isomerism; structural annotation difference
SAR outcomes may shift; empirical validation needed for binding-contact geometry.
Chemical Synthesis Physicochemical Profiling Lead Optimization

Benzoyl Methyl Substitution: 3-Methyl vs. 4-Methyl

The 3-methyl substitution on the benzoyl ring of the target compound contrasts with the 4-methyl substitution found in the closest commercially cataloged analog . The meta-methyl position exerts an inductive electron-donating effect that differs in magnitude and directionality from the para-methyl substituent, modulating the electron density of the amide carbonyl and, consequently, the conformational preference and hydrogen-bond acceptor strength of the benzoyl moiety. In indoline-based SERM and GnRH antagonist series where benzoyl electronics dictate target engagement, even subtle meta-to-para methyl shifts have been documented to alter IC₅₀ values by 2- to 10-fold.

Benzoyl Methyl Substitution
Class-level inference
3-methyl (meta) vs 4-methyl (para) benzoyl; literature precedent for potency shifts
Electronic profile difference may alter target engagement; isomer-specific validation required.
Medicinal Chemistry Structure–Activity Relationship Electronic Effects

INMT Selectivity Profile

The INMT enzyme is a critical modulator of endogenous N,N-dimethyltryptamine (DMT) biosynthesis and trace amine homeostasis, making it a target of interest in psychiatric and neurological disease research [1]. While the target compound's Ki of 12 μM against INMT [2] places it as a moderate-affinity inhibitor, its selectivity profile relative to other methyltransferases (e.g., PNMT, COMT) and monoamine receptors has not been systematically benchmarked. However, structurally distinct indoline-based INMT inhibitors have been observed to exhibit differential selectivity windows, suggesting that the specific benzoyl-methanamine arrangement of this compound may confer a unique selectivity fingerprint that cannot be assumed from other INMT-active chemotypes.

INMT Selectivity
Supporting evidence
INMT Ki = 12 μM
Supports INMT probe context; selectivity vs PNMT/COMT remains unbenchmarked.
Human recombinant INMT assay
Psychiatric Pharmacology Sigma-1 Receptor Trace Amine Metabolism

Application Scenarios for 1-(3-Methylbenzoyl)indoline-5-methanamine


INMT-Focused Chemical Probe Optimization

Research groups developing INMT inhibitors for studying endogenous DMT regulation can utilize this compound as a moderate-affinity starting point (Ki = 12 μM) [1]. The unique 3-methylbenzoyl–C5-methanamine architecture provides a distinct vector for SAR expansion that is not accessible with the commercial C6-methanamine or 4-methylbenzoyl isomers, enabling exploration of unexplored subpockets within the INMT active site.

Regiochemical SAR Studies on Indoline-Based CNS Agents

In CNS drug discovery programs where indoline scaffolds are privileged for dopamine and serotonin receptor modulation, this compound serves as a specific probe to interrogate the effect of C5-aminomethyl versus C6-aminomethyl substitution on blood–brain barrier penetration and receptor subtype selectivity [1]. The meta-methyl benzoyl group offers a distinct electronic environment compared to para-methyl analogs, a key variable in optimizing CNS pharmacokinetic properties.

Synthetic Methodology for Functionalized Indoline Libraries

The compound's primary amine handle at C5 enables chemists to generate focused libraries through amide coupling, reductive amination, or sulfonylation chemistries. The 3-methylbenzoyl group serves as a UV-active chromophore facilitating HPLC monitoring and purification, while the specific substitution pattern provides a scaffold for exploring novel chemical space around the indoline core, as documented in indoline-based antibacterial and anticancer agent development [1].

Comparative Pharmacology of Methyltransferase Inhibitors

Laboratories profiling the selectivity of small-molecule methyltransferase inhibitors (INMT, PNMT, COMT) can employ this compound as a reference molecule with documented INMT activity (Ki = 12 μM) [1]. Its moderate potency makes it suitable as a tool compound for assay development, while its structural divergence from common tryptamine-based INMT substrates (e.g., N-methyltryptamine) reduces the likelihood of substrate-depletion artifacts in kinetic studies.

Application
Selection Property
Validation Focus
INMT chemical probe development
3-Methylbenzoyl-C5-methanamine scaffold
INMT inhibition assay context; concentration-range modelling
CNS indoline SAR studies
C5-aminomethyl regiochemistry
Brain penetration assay context; receptor selectivity profiling
Functionalized indoline library synthesis
Primary amine derivatization handle
Scaffold diversification; HPLC monitoring via UV-active chromophore
Methyltransferase assay development
Reported INMT inhibition activity
Substrate-independent kinetic assay design; selectivity benchmarking
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